molecular formula C22H20ClN5O2 B2509306 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-66-1

8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2509306
CAS No.: 919012-66-1
M. Wt: 421.89
InChI Key: JTWIVHQSMUNSCK-UHFFFAOYSA-N
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Description

The compound 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo[2,1-f]purine-dione core. Its structure includes a 2-chloroethyl chain at position 8, methyl groups at positions 1 and 7, and a bulky naphthalen-1-ylmethyl substituent at position 2.

Properties

CAS No.

919012-66-1

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.89

IUPAC Name

6-(2-chloroethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-14-12-27-18-19(24-21(27)26(14)11-10-23)25(2)22(30)28(20(18)29)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,12H,10-11,13H2,1-2H3

InChI Key

JTWIVHQSMUNSCK-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazopurine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be characterized by the following key features:

  • Imidazo[2,1-f]purine core : This core structure is known for various biological activities.
  • Substituents : The presence of a chloroethyl group and a naphthalen-1-ylmethyl group significantly influences its biological interactions.

Structural Formula

C18H20ClN5O2\text{C}_{18}\text{H}_{20}\text{ClN}_5\text{O}_2

Research indicates that this compound may interact with several biological targets, including:

  • Serotonin receptors : Preliminary studies suggest it may act as a partial agonist at the serotonin 5-HT1A receptor, which is implicated in mood regulation and antidepressant effects.
  • Antimycobacterial activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for further exploration in this area.

In Vitro Studies

Recent studies have reported significant findings regarding the compound's biological activity:

Activity TypeObserved EffectReference
AntimycobacterialMIC of 1 μM against Mtb H37Rv
CytotoxicitySelectivity index favorable
Serotonin receptor interactionAntidepressant-like effects in animal models

Case Studies

  • Antimycobacterial Activity :
    • A study evaluated various derivatives related to this compound and found strong in vitro activity against Mtb H37Rv with a minimum inhibitory concentration (MIC) of 1 μM. This suggests that modifications in the structure can enhance efficacy against tuberculosis while maintaining selectivity towards human cells.
  • Serotonergic Activity :
    • Research highlighted that structural variations in similar imidazopurines can lead to different pharmacological profiles. The specific interactions with serotonin receptors could provide insights into developing new antidepressants.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their activities:

Compound NameStructural FeaturesUnique Characteristics
8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneChloroethyl and naphthalenyl substitutionsPotential antidepressant activity
7-(naphthalen-2-ylmethyl)-7H-purine derivativesSimilar naphthalenyl substitutionNotable antimycobacterial effects
1,7-DimethylxanthineLacks chloroethyl groupKnown for caffeine-like effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Selected Imidazo[2,1-f]Purine-2,4-Dione Derivatives

Compound Name & Substituents Molecular Weight Key Pharmacological Features References
Target Compound : 8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-... ~449.9* Hypothesized: Enhanced lipophilicity; potential 5-HT receptor/PDE inhibition (inferred from analogs) N/A
3i : 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl-... 517.6 Potent 5-HT1A/5-HT7 receptor ligand (Ki = 0.6–0.2 nM); antidepressant activity in FST (2.5 mg/kg) [1, 10]
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-... 410.4 PPARγ agonist; induces ROS production, apoptosis in NSCLC cells [5]
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-... 508.5 5-HT1A receptor partial agonist (Ki = 0.6 nM); antidepressant effect with mild cardiovascular SEs [10, 11]
Compound 5 : 8-(4-(6,7-Dimethoxyisoquinolinyl)butyl)-1,3-dimethyl-... 479.5 Dual 5-HT1A/PDE4B inhibitor; promising hybrid ligand for depression [8]
CAS 899726-92-2 : 8-(3-Chloro-4-methylphenyl)-3-(2-methylallyl)-... 397.9 No direct activity reported; structural similarity suggests PDE/receptor modulation potential [2]

*Calculated based on molecular formula (C23H22ClN5O2).

Key Observations:

Substituent Impact on Receptor Affinity: Piperazinylalkyl chains (e.g., 3i, AZ-853) enhance 5-HT1A/5-HT7 receptor binding, with fluorinated aryl groups improving selectivity and potency .

Enzyme Inhibition: PDE4B/PDE10A inhibition is weaker in piperazinylalkyl derivatives compared to their receptor-binding activity .

Therapeutic Applications :

  • Antidepressant activity correlates with 5-HT1A receptor agonism and moderate logP values (~3–4) .
  • PPARγ agonists (e.g., CB11) demonstrate anticancer effects via ROS-mediated apoptosis .

Structure-Activity Relationship (SAR) Insights

  • Position 8: Chloroethyl or piperazinylalkyl chains improve receptor binding and pharmacokinetic properties.
  • Position 3 : Bulky substituents (naphthalenyl, benzyl) may sterically hinder receptor interactions but improve selectivity for hydrophobic binding pockets .
  • Methyl Groups (Positions 1, 7) : Critical for metabolic stability; methylation reduces oxidative degradation in hepatic microsomes .

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